![molecular formula C15H8Cl2F5NO2 B2543301 N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-06-6](/img/structure/B2543301.png)
N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves various starting materials and reagents. For instance, "N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide" was synthesized using 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as a solvent and potassium carbonate as a catalyst, followed by a reaction with sulfuryl chloride . Similarly, "N-Phenyl-2,2-di(4-chlorophenoxy)acetamide" was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide using THF as the solvent . These methods suggest that the synthesis of the target compound might also involve halogenated anilines and chloroacetyl derivatives in the presence of suitable solvents and catalysts.
Molecular Structure Analysis
The molecular structure of acetamide compounds is characterized by techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was determined by these methods, revealing a monoclinic space group . The dihedral angles and hydrogen bonding patterns are also crucial, as seen in "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide," where the dihedral angle between the phenyl rings and their twist from the acetamide group were measured . These analyses are essential for understanding the conformation and stability of the target compound.
Chemical Reactions Analysis
The chemical reactivity of acetamide compounds can be inferred from their interactions and bond formations. For instance, "2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide" forms intermolecular N—H⋯O hydrogen bonds, which link molecules into infinite chains . Similarly, "2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide" exhibits N—H⋯O hydrogen bonding, resulting in zigzag chains . These findings suggest that the target compound may also engage in hydrogen bonding, affecting its reactivity and crystalline structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide compounds are closely related to their molecular structure. For example, the presence of halogen substituents and hydrogen bonding can influence the melting points, solubility, and stability of these compounds. The papers do not provide explicit data on these properties, but the synthesis and structural characterization imply that the target compound may exhibit similar properties, such as moderate yields and specific conformational features that affect its physical state and reactivity .
科学的研究の応用
1. Wastewater Treatment and Environmental Safety
The compound is recognized for its role in the pesticide production industry, which generates high-strength wastewater containing a range of toxic pollutants. The presence of such compounds, including 2,4-dichlorophenyl variants, in untreated effluents can lead to significant environmental pollution. Advanced treatment methods combining biological processes and granular activated carbon are utilized to efficiently remove these pesticides from wastewater, ensuring compliance with stringent environmental regulations and contributing to the production of high-quality effluent (Goodwin et al., 2018).
2. Soil and Sediment Interaction
Studies have extensively investigated the sorption behavior of phenoxy herbicides, including 2,4-dichlorophenyl derivatives, to various components like soil, organic matter, and minerals. The sorption process is influenced by multiple soil parameters and plays a critical role in the environmental distribution and fate of these herbicides. Understanding the interactions between these compounds and the soil or sediment matrix is vital for assessing their environmental impact and developing effective remediation strategies (Werner et al., 2012).
3. Degradation and Removal Techniques
The compound has been the focus of research regarding its degradation and the effective removal of its residues from the environment, particularly water bodies. Advanced oxidation processes (AOPs) have been employed to treat its derivatives in aqueous media, yielding different kinetics, mechanisms, and by-products. These studies are crucial in enhancing the degradation techniques and understanding the environmental fate of such compounds (Qutob et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F5NO2/c16-9-4-5-12(11(17)7-9)23-13(24)15(21,22)25-10-3-1-2-8(6-10)14(18,19)20/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEMKMSVOOYCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

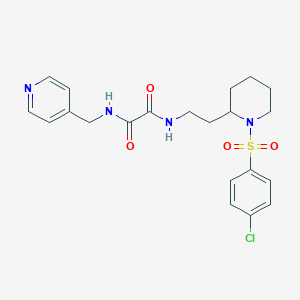
![(E)-N-[2-[4-(Cyanomethyl)phenoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2543219.png)
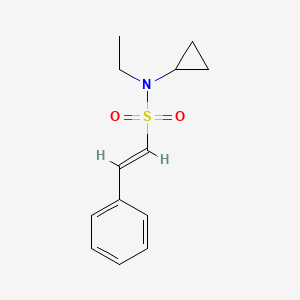
![1-[5-(2-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543221.png)
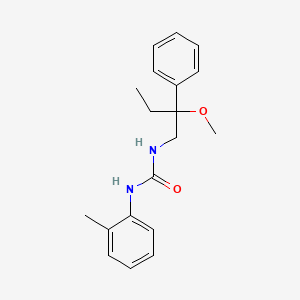

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)
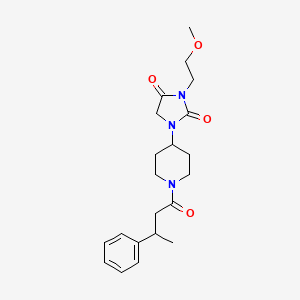
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)
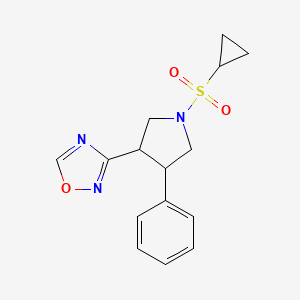
![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)